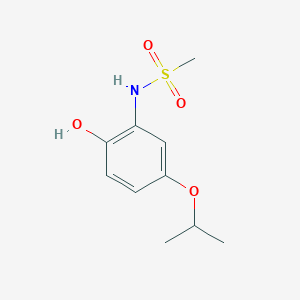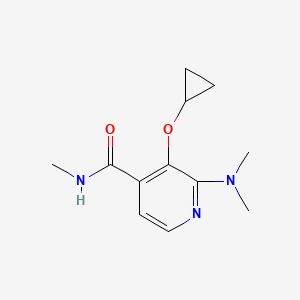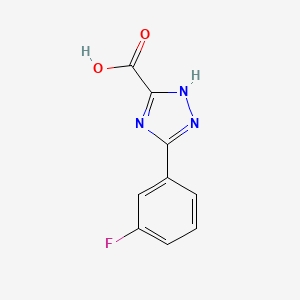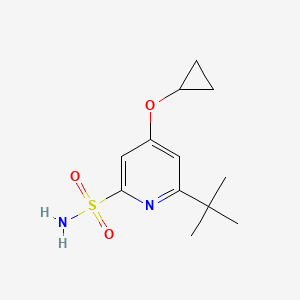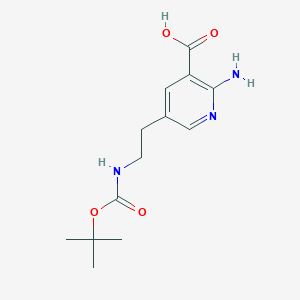
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected aminoethyl group at the fifth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Nicotinic Acid Derivative: The protected amino group is then introduced to the nicotinic acid ring through a nucleophilic substitution reaction. This involves the reaction of the protected aminoethyl group with a suitable nicotinic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups on the nicotinic acid ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce amines and alcohols.
Scientific Research Applications
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinic acid receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound binds to these receptors and modulates their activity, leading to various biological effects. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-3-carboxylic acid
- 2-(tert-Butoxycarbonylamino)ethyl nicotinate
- 2-(tert-Butoxycarbonylamino)ethyl nicotinic acid
Uniqueness
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1393555-17-3 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-8-6-9(11(17)18)10(14)16-7-8/h6-7H,4-5H2,1-3H3,(H2,14,16)(H,15,19)(H,17,18) |
InChI Key |
OUDKHLLUHJDKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(N=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




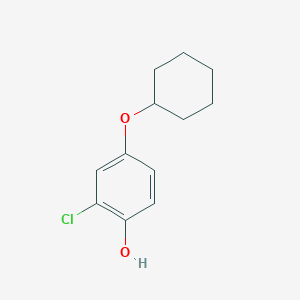


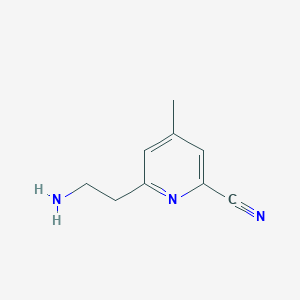
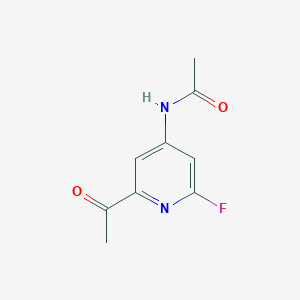
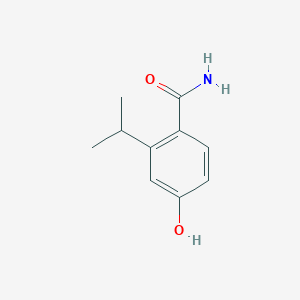
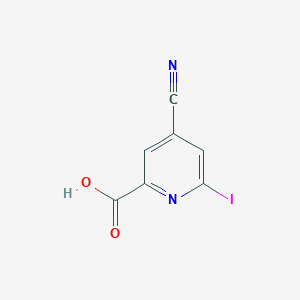
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
